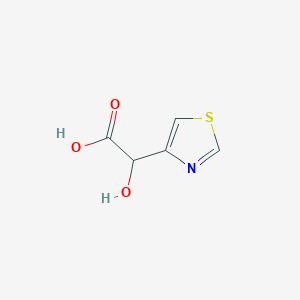
3-(2,5-Dimethylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the azetidine ring, and it is commonly used in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)azetidine Hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Attachment of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced through nucleophilic substitution reactions, where a suitable precursor such as 2,5-dimethylphenyl halide reacts with the azetidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2,5-Dimethylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of 3-(2,5-Dimethylphenyl)azetidine.
Reduction: Saturated amines derived from the azetidine ring.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学研究应用
3-(2,5-Dimethylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2,5-Dimethylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the 2,5-dimethylphenyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but different ring strain and stability.
Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties and applications.
Uniqueness
3-(2,5-Dimethylphenyl)azetidine Hydrochloride is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
3-(2,5-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-9(2)11(5-8)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChI 键 |
GJMXBYCGNAOCEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)










